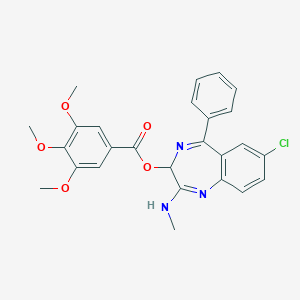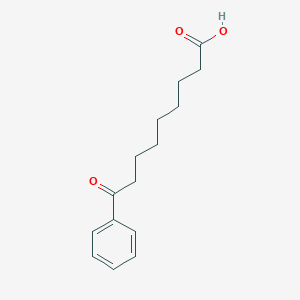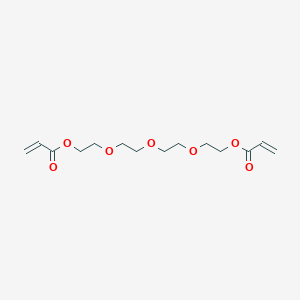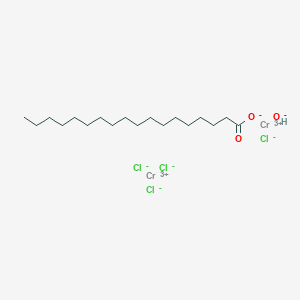![molecular formula C11H17NOSi B099768 Acetamide, N-[4-(trimethylsilyl)phenyl]- CAS No. 17983-71-0](/img/structure/B99768.png)
Acetamide, N-[4-(trimethylsilyl)phenyl]-
Vue d'ensemble
Description
Acetamide, N-[4-(trimethylsilyl)phenyl]- is a chemical compound that has been widely used in scientific research because of its unique properties. This compound is a derivative of acetamide, which is a white crystalline solid that is soluble in water and ethanol. The addition of the trimethylsilyl group to the phenyl ring of acetamide enhances its stability and makes it more resistant to degradation by biological and chemical agents.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(trimethylsilyl)phenyl]- is not well understood. However, it is believed that the trimethylsilyl group enhances the stability of the compound and makes it more resistant to degradation by biological and chemical agents. This property makes it a useful tool for studying the stability and reactivity of other compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Acetamide, N-[4-(trimethylsilyl)phenyl]- are not well studied. However, it is believed that this compound does not have any significant biological activity and is relatively non-toxic. Therefore, it can be used in a wide range of lab experiments without causing any adverse effects on the organisms or cells being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Acetamide, N-[4-(trimethylsilyl)phenyl]- in lab experiments include its versatility, stability, and ease of synthesis. This compound can be used to synthesize a wide range of derivatives with different properties, and its stability makes it a useful tool for studying the stability and reactivity of other compounds. However, the limitations of using this compound include its relatively high cost and limited availability. Therefore, researchers need to carefully consider the cost and availability of this compound before using it in their experiments.
Orientations Futures
There are several future directions for the use of Acetamide, N-[4-(trimethylsilyl)phenyl]- in scientific research. One direction is to use this compound in the synthesis of new biologically active compounds such as inhibitors of protein kinases and phosphatases. Another direction is to use this compound in the synthesis of new fluorescent dyes and sensors for imaging and sensing applications. Finally, this compound can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation by biological and chemical agents.
Applications De Recherche Scientifique
Acetamide, N-[4-(trimethylsilyl)phenyl]- has been used in various scientific research applications such as drug discovery, chemical biology, and materials science. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with different properties. It has been used as a precursor for the synthesis of biologically active compounds such as inhibitors of protein kinases and phosphatases. It has also been used in the synthesis of fluorescent dyes and sensors for imaging and sensing applications.
Propriétés
Numéro CAS |
17983-71-0 |
|---|---|
Nom du produit |
Acetamide, N-[4-(trimethylsilyl)phenyl]- |
Formule moléculaire |
C11H17NOSi |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-(4-trimethylsilylphenyl)acetamide |
InChI |
InChI=1S/C11H17NOSi/c1-9(13)12-10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,12,13) |
Clé InChI |
ZDLYMLRIRNIZTH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)[Si](C)(C)C |
Synonymes |
4'-(Trimethylsilyl)acetanilide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

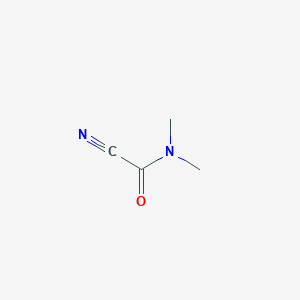
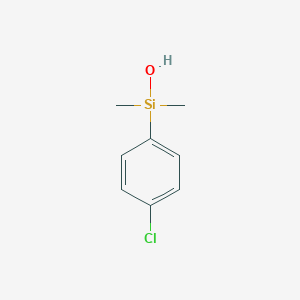
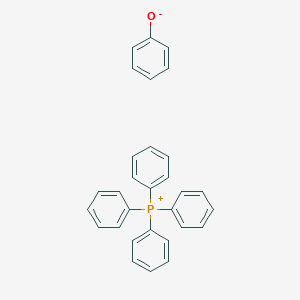
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
